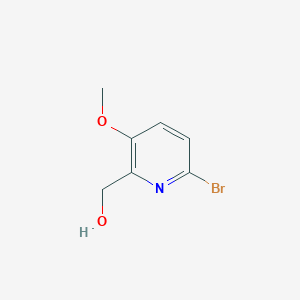
(6-Bromo-3-methoxypyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-3-methoxypyridin-2-yl)methanol: is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 6th position, a methoxy group at the 3rd position, and a hydroxymethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-3-methoxypyridin-2-yl)methanol typically involves the reduction of 6-Bromo-3-methoxypicolinaldehyde . One common method includes the use of sodium borohydride as a reducing agent in methanol. The reaction is carried out at 0°C initially and then allowed to proceed at room temperature. The product is then isolated by standard extraction and purification techniques .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: As mentioned, the compound can be synthesized via the reduction of 6-Bromo-3-methoxypicolinaldehyde using sodium borohydride.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions:
Sodium borohydride: for reduction reactions.
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like Dess-Martin periodinane for oxidation reactions.
Major Products:
- Reduction yields (6-Bromo-3-methoxypyridin-2-yl)methanol.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
- Oxidation can produce 6-Bromo-3-methoxypicolinaldehyde or 6-Bromo-3-methoxypicolinic acid.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as an intermediate in the preparation of heterocyclic compounds.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- May be used in the synthesis of biologically active molecules.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Can be employed in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The specific mechanism of action for (6-Bromo-3-methoxypyridin-2-yl)methanol is not well-documented. its reactivity can be attributed to the presence of the bromine atom, which can participate in substitution reactions, and the hydroxymethyl group, which can undergo oxidation or reduction. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
(6-Bromo-2-methoxypyridin-3-yl)methanol: Similar structure but with different positions of the methoxy and hydroxymethyl groups.
(3-Bromo-6-methoxypyridin-2-yl)methanol: Another positional isomer with the bromine and methoxy groups swapped.
Uniqueness:
- The specific positioning of the bromine, methoxy, and hydroxymethyl groups in (6-Bromo-3-methoxypyridin-2-yl)methanol provides unique reactivity patterns and potential applications compared to its isomers.
- The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
(6-bromo-3-methoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-3,10H,4H2,1H3 |
InChI Key |
NAMJUFGAODNUKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


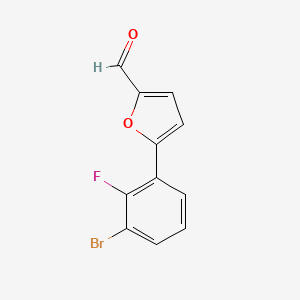


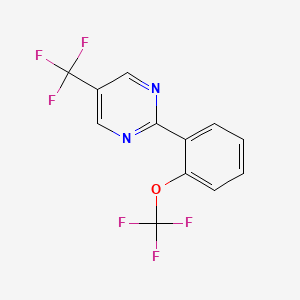
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)
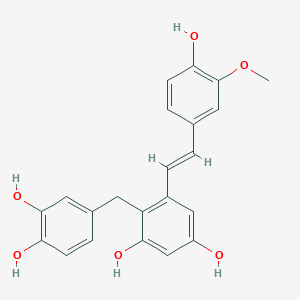
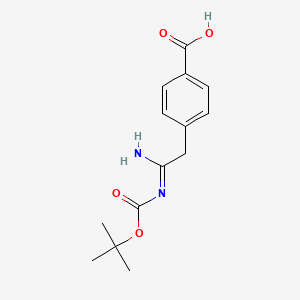
![1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)


![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13083446.png)

![2,5-diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083471.png)
![5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13083472.png)
